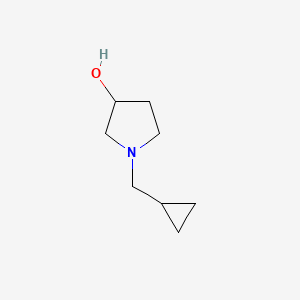

1-(Cyclopropylmethyl)pyrrolidin-3-ol

Vue d'ensemble

Description

“1-(Cyclopropylmethyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle .

Synthesis Analysis

The synthesis of pyrrolidines, including “this compound”, often involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles . Other synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in “this compound” is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Physical and Chemical Properties Analysis

“this compound” has a molecular formula of C8H15NO and a molecular weight of 141.21 . Other physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Synthesis as a Bioactive Molecule Intermediate

1-(Cyclopropylmethyl)pyrrolidin-3-ol is a critical intermediate in the synthesis of various bioactive molecules. It has been obtained through a 1,3-dipolar cycloaddition reaction, showcasing its pivotal role in creating compounds with significant biological activity. The efficient procedures developed for subsequent reactions underline its utility in organic synthesis, particularly for generating derivatives with potential pharmacological properties (Kotian, Lin, El-Kattan, & Chand, 2005).

Framework for Asymmetric Synthesis

The compound serves as a versatile framework for the asymmetric synthesis of biologically active compounds, including azetidines and pyrrolidines. This versatility is exemplified by the base-induced cyclization of (2-aminoalkyl)oxiranes, leading to the stereospecific formation of pyrrolidin-3-ols under specific conditions. The ability to generate these structures with high stereocontrol is crucial for developing pharmaceuticals and other bioactive materials (Medjahdi, Gonzalez-Gomez, Foubelo, & Yus, 2009).

Contribution to Nucleic Acid Research

In the field of nucleic acid research, derivatives of this compound have been studied for their intercalating properties. These derivatives have shown to modify the stability of DNA and RNA duplexes, as well as DNA three-way junctions, indicating potential applications in gene regulation and molecular biology studies. The slight destabilization of DNA duplexes and significant effects on RNA duplex stability highlight the compound's relevance in understanding and manipulating nucleic acid structures (Filichev & Pedersen, 2003).

Advancements in Heterocyclic Chemistry

The compound also plays a role in advancing heterocyclic chemistry, particularly in the synthesis of pyrroles and pyrrolidines. These efforts are significant for creating compounds with a wide range of applications, from pharmaceuticals to materials science. The synthesis of azabicyclo[3.1.0]hexane-1-ols and their transformation into pharmacologically active products demonstrate the compound's utility in generating structurally complex and functionally diverse molecules (Jida, Guillot, & Ollivier, 2007).

Propriétés

IUPAC Name |

1-(cyclopropylmethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-3-4-9(6-8)5-7-1-2-7/h7-8,10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDBNZQLTMCVIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

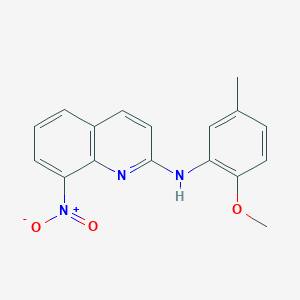

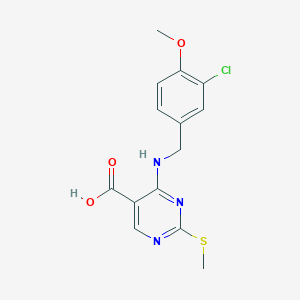

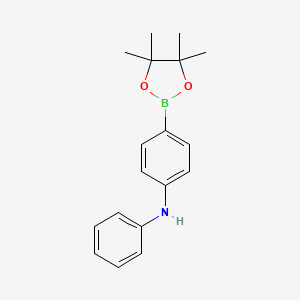

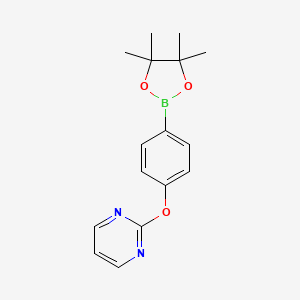

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3126016.png)

![benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3126034.png)

![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B3126038.png)

![(1H-benzo[d]imidazol-2-yl)(phenyl)methanamine](/img/structure/B3126072.png)